K00546

Descripción

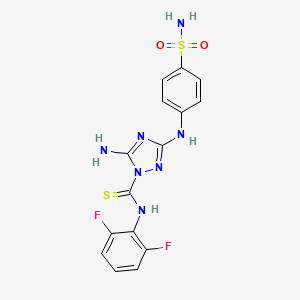

Structure

3D Structure

Propiedades

IUPAC Name |

5-amino-N-(2,6-difluorophenyl)-3-(4-sulfamoylanilino)-1,2,4-triazole-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2N7O2S2/c16-10-2-1-3-11(17)12(10)21-15(27)24-13(18)22-14(23-24)20-8-4-6-9(7-5-8)28(19,25)26/h1-7H,(H,21,27)(H2,19,25,26)(H3,18,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIOBGGRZJITQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2N7O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60416209 | |

| Record name | Cdk1/2 Inhibitor III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443798-47-8, 443798-55-8 | |

| Record name | K-00546 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443798478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | K-00546 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07664 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cdk1/2 Inhibitor III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | K-00546 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFR1253W75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

K00546: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

K00546 is a potent, small-molecule multi-kinase inhibitor with significant activity against key regulators of the cell cycle and alternative splicing.[1] Its primary targets are Cyclin-Dependent Kinase 1 (CDK1), Cyclin-Dependent Kinase 2 (CDK2), CDC2-like Kinase 1 (CLK1), and CDC2-like Kinase 3 (CLK3).[2] By inhibiting these kinases, this compound can induce cell cycle arrest and modulate gene expression at the post-transcriptional level, making it a valuable tool for cancer research and a potential starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its target profile, the signaling pathways it perturbs, and detailed experimental protocols for its characterization.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values for its primary targets and a selection of off-targets are summarized in the table below.

| Kinase Target | IC50 (nM) | Reference |

| Primary Targets | ||

| CDK1/cyclin B | 0.6 | [2] |

| CDK2/cyclin A | 0.5 | [2] |

| CLK1 | 8.9 | [2] |

| CLK3 | 29.2 | [2] |

| Secondary/Off-Targets | ||

| VEGF-R2 | 32 | [2] |

| GSK-3 | 140 | [2] |

| MAP kinase (ERK-2) | 1000 | [2] |

| PDGF-Rβ | 1600 | [2] |

| Casein kinase-1 | 2800 | [2] |

| PKA | 5200 | [2] |

| Calmodulin kinase | 8900 | [2] |

Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)

This compound is a highly potent inhibitor of CDK1 and CDK2, key enzymes that drive the progression of the cell cycle.[2]

CDK1/Cyclin B and the G2/M Transition:

CDK1, in complex with Cyclin B, forms the Maturation-Promoting Factor (MPF), which is essential for the transition of cells from the G2 phase to mitosis (M phase).[3][4] The activation of the CDK1/Cyclin B complex triggers a cascade of phosphorylation events that lead to chromosome condensation, nuclear envelope breakdown, and the formation of the mitotic spindle.[4] Inhibition of CDK1 by this compound prevents these events, leading to cell cycle arrest at the G2/M checkpoint.[3][4]

CDK2/Cyclin A and the G1/S Transition and S Phase Progression:

The CDK2/Cyclin A complex is crucial for the transition from the G1 phase to the S phase (DNA replication) and for the progression through the S phase.[5][6] It phosphorylates key substrates, such as the retinoblastoma protein (Rb), which in its hypophosphorylated state, sequesters E2F transcription factors.[5] Phosphorylation of Rb by CDK2/Cyclin A releases E2F, allowing for the transcription of genes necessary for DNA replication.[7] By inhibiting CDK2, this compound can induce cell cycle arrest at the G1/S checkpoint.[5][6]

Mechanism of Action: Inhibition of CDC2-like Kinases (CLKs)

This compound also potently inhibits CLK1 and CLK3, dual-specificity kinases that play a critical role in the regulation of pre-mRNA splicing.[2]

CLKs and Alternative Splicing:

CLKs phosphorylate a family of proteins known as serine/arginine-rich (SR) proteins.[8] Phosphorylation of SR proteins is a key step in the assembly of the spliceosome, the cellular machinery responsible for removing introns from pre-mRNA and joining exons to form mature mRNA.[9] By modulating the phosphorylation state of SR proteins, CLKs can influence the selection of splice sites, a process known as alternative splicing.[9] This allows for the production of multiple protein isoforms from a single gene, thereby expanding the proteomic diversity of the cell.[8]

Inhibition of CLK1 and CLK3 by this compound disrupts the normal phosphorylation of SR proteins.[2] This can lead to aberrant alternative splicing, resulting in the production of non-functional or dominant-negative protein isoforms, or the degradation of the improperly spliced mRNA transcripts.[10] The alteration of the splicing landscape can have profound effects on cellular function and can contribute to the anti-proliferative and pro-apoptotic effects of CLK inhibitors.[10]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of kinase inhibitors such as this compound.

In Vitro Kinase Assay

This assay is used to determine the IC50 value of an inhibitor against a purified kinase.

Materials:

-

Purified recombinant kinase (e.g., CDK1/Cyclin B, CLK1)

-

Kinase-specific substrate (e.g., histone H1 for CDKs, myelin basic protein for CLKs)

-

ATP (radiolabeled [γ-32P]ATP or for non-radioactive methods, cold ATP)

-

This compound stock solution (in DMSO)

-

Kinase reaction buffer

-

Stop solution (e.g., EDTA)

-

Method for detection (e.g., phosphocellulose paper and scintillation counting for radioactive assays; ADP-Glo™ Kinase Assay for luminescent detection)

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a reaction plate, add the purified kinase, its substrate, and the diluted this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at the optimal temperature and for a predetermined time.

-

Stop the reaction by adding the stop solution.

-

Quantify the amount of phosphorylated substrate using the chosen detection method.

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Western Blotting for Phosphorylated Proteins

This technique is used to assess the effect of this compound on the phosphorylation of downstream targets in a cellular context.

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-SR protein, anti-phospho-Rb)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of this compound or vehicle for a specified time.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

References

- 1. K 00546 - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cyclin B - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 6. Cyclin A/Cdk2 regulates Cdh1 and claspin during late S/G2 phase of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitors of CLK protein kinases suppress cell growth and induce apoptosis by modulating pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

K00546 Inhibitor: A Technical Guide to its Primary Kinase Targets

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary kinase targets of the inhibitor K00546. The document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action and its potential applications in research and drug development.

Core Target Profile of this compound

This compound is a potent, small-molecule inhibitor that demonstrates high affinity for a select group of protein kinases. Its primary targets are Cyclin-Dependent Kinase 1 (CDK1), Cyclin-Dependent Kinase 2 (CDK2), CDC-like Kinase 1 (CLK1), and CDC-like Kinase 3 (CLK3).[1][2][3][4][5][6] The inhibitor exhibits its most potent activity against these kinases in the nanomolar range, indicating a strong potential for therapeutic intervention in pathways regulated by these enzymes.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary and a selection of secondary kinase targets has been determined through various biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for comparative analysis.

| Kinase Target | Complex/Substrate | IC50 (nM) |

| Primary Targets | ||

| CDK2 | Cyclin A | 0.5[1][2] |

| CDK1 | Cyclin B | 0.6[1][2] |

| CLK1 | 8.9[1][2] | |

| CLK3 | 29.2[1][2] | |

| Secondary Targets | ||

| VEGF-R2 | 32[2] | |

| GSK-3 | 140[2] | |

| MAP kinase (ERK-2) | 1000[1][2] | |

| PDGF-Rβ | 1600[1][2] | |

| Casein kinase-1 | 2800[1][2] | |

| PKA | 5200[1][2] | |

| Calmodulin kinase | 8900[1][2] |

Signaling Pathways of Primary Targets

The primary targets of this compound are integral components of distinct and critical cellular signaling pathways. Understanding these pathways is crucial for elucidating the functional consequences of this compound inhibition.

CDK1 and CDK2 in Cell Cycle Regulation

CDK1 and CDK2 are key regulators of the cell cycle.[7] In complex with their respective cyclin partners (e.g., Cyclin B for CDK1 and Cyclin A/E for CDK2), they phosphorylate a multitude of protein substrates to drive the progression through different phases of the cell cycle.[7] Inhibition of CDK1 and CDK2 by this compound is expected to induce cell cycle arrest, a mechanism that is a cornerstone of many cancer therapies.

CLK1 and CLK3 in Alternative Splicing

CLK1 and CLK3 are dual-specificity kinases that play a pivotal role in the regulation of pre-mRNA splicing.[8][9] They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[8][10] This phosphorylation event modulates the activity and localization of SR proteins, thereby influencing the selection of splice sites.[8][9] Inhibition of CLK1 and CLK3 by this compound can lead to alterations in the splicing patterns of numerous genes, a mechanism with therapeutic potential in diseases characterized by aberrant splicing, such as cancer.[8][11][12] Recent studies have also implicated CLK3 in pro-proliferative signaling pathways in cancer, including the IL-6/STAT3 and MYC signaling pathways, and in the Wnt pathway.[2][3][6]

Experimental Protocols

Detailed methodologies for assessing the inhibitory activity of this compound against its primary kinase targets are provided below. These protocols are based on established biochemical kinase assay principles.

General Workflow for Kinase Inhibition Assay

The following diagram illustrates a generalized workflow for a biochemical kinase inhibition assay, which is applicable to all primary targets of this compound with specific modifications as detailed in the subsequent sections.

Protocol for CDK1/Cyclin B and CDK2/Cyclin A Kinase Assays

These assays measure the phosphorylation of a substrate by the respective CDK/cyclin complex.

Materials:

-

Recombinant human CDK1/Cyclin B or CDK2/Cyclin A

-

CDK substrate (e.g., Histone H1 or a specific peptide)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[13]

-

ATP solution

-

This compound serial dilutions in DMSO

-

ADP-Glo™ Kinase Assay kit (or similar detection system)

-

96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Plating: Dispense this compound serial dilutions and DMSO (vehicle control) into the assay plate.

-

Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, the specific CDK/cyclin complex, and the substrate.

-

Reaction Initiation: Add the ATP solution to the master mix to initiate the kinase reaction and immediately dispense the mixture into the assay plate containing the inhibitor.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[4][13]

-

Reaction Termination and Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.[13]

-

Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[13]

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Protocol for CLK1 and CLK3 Kinase Assays

These assays are designed to measure the kinase activity of CLK1 and CLK3.

Materials:

-

Recombinant human CLK1 or CLK3

-

Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide)[14]

-

Kinase assay buffer (e.g., 5x Kinase Assay Buffer 1 from a commercial kit)[14]

-

ATP solution

-

This compound serial dilutions in DMSO

-

ADP-Glo™ Kinase Assay kit (or similar detection system)[14]

-

96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Buffer and Reagent Preparation: Thaw and prepare the 1x kinase assay buffer and other reagents as per the manufacturer's instructions.[14]

-

Master Mix Preparation: Prepare a master mix containing the 5x kinase assay buffer, ATP, and the substrate.[14]

-

Compound and Master Mix Addition: Add the this compound serial dilutions and DMSO control to the assay plate, followed by the master mix.[14]

-

Enzyme Dilution and Reaction Initiation: Dilute the CLK1 or CLK3 enzyme to the desired concentration in 1x kinase assay buffer and add it to the wells to start the reaction.[14]

-

Incubation: Incubate the plate at 30°C for a specified duration (e.g., 45 minutes).[14]

-

Detection: Terminate the reaction and generate a luminescent signal by adding the ADP-Glo™ reagent followed by the Kinase Detection Reagent, with appropriate incubation times at room temperature for each step.[14]

-

Data Acquisition and Analysis: Measure the luminescence and calculate the IC50 values as described for the CDK assays.

Conclusion

This compound is a potent inhibitor of CDK1, CDK2, CLK1, and CLK3, with potential applications in research areas such as cell cycle regulation, oncology, and the study of alternative splicing. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential and biological effects of this compound. The detailed understanding of its primary targets and their associated signaling pathways is essential for designing robust experiments and interpreting their outcomes.

References

- 1. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CLK3 positively promoted colorectal cancer proliferation by activating IL-6/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CLK3 promotes tumor proliferation by activating MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. CLK1 CDC like kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 8. What are CLK inhibitors and how do they work? [synapse.patsnap.com]

- 9. CLK1 - Wikipedia [en.wikipedia.org]

- 10. media.cellsignal.com [media.cellsignal.com]

- 11. An extensive program of periodic alternative splicing linked to cell cycle progression | eLife [elifesciences.org]

- 12. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Function of K00546 in Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of "K00546" in cell cycle regulation. It is important to note that the identifier "this compound" can refer to two distinct biological entities: a potent cyclin-dependent kinase (CDK) inhibitor and the KEGG Orthology (KO) identifier for the enzyme succinate-semialdehyde dehydrogenase (SSADH). This guide will address both, providing detailed information on their respective functions related to the cell cycle.

Part 1: this compound as a CDK1/CDK2 Inhibitor

This compound is a potent small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2)[1][2][3]. CDKs are a family of protein kinases that are central to the control of the cell cycle. Their sequential activation and inactivation drive the progression of the cell through its different phases (G1, S, G2, and M). By inhibiting CDK1 and CDK2, this compound directly interferes with cell cycle progression, making it a subject of interest in cancer research and for the development of therapeutics targeting cell proliferation[3][4].

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against various kinases has been quantified, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Target Kinase | IC50 (nM) |

| CDK1/cyclin B | 0.6[2] |

| CDK2/cyclin A | 0.5[2] |

| CLK1 | 8.9[2] |

| CLK3 | 29.2[2] |

| VEGF-R2 | 32 |

| GSK-3 | 140 |

| PKA | 5200 |

| Casein Kinase-1 | 2800 |

| MAP Kinase (ERK-2) | 1000 |

| Calmodulin Kinase | 8900 |

| PDGF-Rβ | 1600 |

Table 1: IC50 values of this compound against a panel of protein kinases. Data sourced from MedchemExpress[2].

Signaling Pathway: this compound Inhibition of the Cell Cycle

This compound exerts its effect by binding to the ATP-binding site of CDKs, preventing the phosphorylation of their target substrates, which are essential for cell cycle transitions. The inhibition of CDK1 and CDK2 primarily leads to arrests at the G1/S and G2/M checkpoints of the cell cycle.

Experimental Protocols: Kinase Inhibition Assay

A common method to determine the IC50 of a kinase inhibitor like this compound is a radiometric filter binding assay.

Objective: To measure the in vitro inhibitory activity of this compound against CDK1/cyclin B and CDK2/cyclin A.

Materials:

-

Recombinant human CDK1/cyclin B and CDK2/cyclin A enzymes.

-

Histone H1 as a substrate.

-

[γ-32P]ATP.

-

This compound compound at various concentrations.

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1% BSA).

-

Phosphocellulose filter papers.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a microtiter plate, add the kinase, substrate (Histone H1), and the diluted this compound.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose filter papers.

-

Wash the filter papers extensively to remove unincorporated [γ-32P]ATP.

-

Measure the radioactivity on the filter papers using a scintillation counter.

-

Calculate the percentage of kinase activity inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part 2: this compound as Succinate-Semialdehyde Dehydrogenase (SSADH)

The KEGG Orthology identifier this compound refers to succinate-semialdehyde dehydrogenase (SSADH), an enzyme encoded by the ALDH5A1 gene[5]. SSADH is a key enzyme in the catabolism of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA)[6][7]. While not a direct regulator of the cell cycle machinery, SSADH's function in cellular metabolism can indirectly influence cell proliferation and survival.

The GABA Shunt and its Connection to the Cell Cycle

SSADH is a component of the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle[6][8]. This pathway converts GABA to succinate, which then enters the TCA cycle[6].

The neurotransmitter GABA itself has been implicated in the regulation of cell proliferation[9][10]. Studies have shown that GABA can influence the development of neural progenitor cells and can arrest the cell cycle in the S-phase by activating GABA-A receptors[11]. Therefore, by regulating the levels of GABA, SSADH can indirectly impact cell cycle progression.

Succinic semialdehyde dehydrogenase deficiency (SSADHD) is a rare genetic disorder caused by mutations in the ALDH5A1 gene, leading to the accumulation of GABA and gamma-hydroxybutyrate (GHB)[5][12]. This condition is associated with a range of neurological problems[5]. Research on SSADH deficiency has revealed alterations in cellular pathways related to growth and proliferation, such as the mTOR pathway[13].

Quantitative Data: SSADH Enzyme Activity

The activity of SSADH can be measured to assess its function. The specific activity of the enzyme can vary depending on the tissue and experimental conditions.

| Parameter | Value | Conditions |

| Optimal Temperature | 30.8 °C | Germinated Tartary buckwheat[14] |

| Optimal pH | 8.7 | Germinated Tartary buckwheat[14] |

| Km for SSA | 0.24 mmol/L | Germinated Tartary buckwheat[14] |

| Vmax for SSA | 583.24 nmol/min | Germinated Tartary buckwheat[14] |

| Km for NAD+ | 0.64 mmol/L | Germinated Tartary buckwheat[14] |

| Vmax for NAD+ | 454.55 nmol/min | Germinated Tartary buckwheat[14] |

Table 2: Kinetic parameters of SSADH from germinated Tartary buckwheat. Data sourced from MDPI[14].

Experimental Protocols: SSADH Activity Assay

A common method for measuring SSADH activity is a fluorometric assay that monitors the production of NADH.

Objective: To determine the enzymatic activity of SSADH in a given sample (e.g., cell lysate, purified enzyme).

Materials:

-

Sample containing SSADH.

-

Succinic semialdehyde (SSA) as the substrate.

-

NAD+ as the cofactor.

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Fluorometer.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and NAD+.

-

Add the sample containing SSADH to the reaction mixture.

-

Initiate the reaction by adding the substrate, SSA.

-

Immediately place the sample in a fluorometer.

-

Monitor the increase in fluorescence over time at an excitation wavelength of 355 nm and an emission wavelength of 470 nm, which corresponds to the production of NADH.

-

Calculate the rate of NADH production from the linear portion of the fluorescence curve.

-

Determine the protein concentration of the sample using a standard method (e.g., Lowry assay).

-

Express the SSADH activity as nmol of NADH produced per minute per mg of total protein.

Conclusion

The identifier this compound can refer to two distinct molecules with different relationships to cell cycle regulation. As a synthetic compound, this compound is a direct and potent inhibitor of the core cell cycle machinery, specifically targeting CDK1 and CDK2. As the KEGG Orthology identifier for the enzyme SSADH, its role is indirect, influencing cell proliferation through its function in GABA metabolism and the maintenance of cellular metabolic homeostasis. For researchers in oncology and drug development, the CDK inhibitor aspect of this compound is of primary interest. For those studying neurobiology, metabolic disorders, and the interplay between metabolism and cell fate, the function of SSADH provides a different but important perspective on the regulation of cellular processes.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. K 00546 - Immunomart [immunomart.com]

- 4. K-00546 (PD005574, ARIOBGGRZJITQX-UHFFFAOYSA-N) [probes-drugs.org]

- 5. ALDH5A1 gene: MedlinePlus Genetics [medlineplus.gov]

- 6. Succinate-semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. Succinic Semialdehyde Dehydrogenase: Biochemical–Molecular–Clinical Disease Mechanisms, Redox Regulation, and Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 9. Gamma-aminobutyric acid (GABA) and cell proliferation: focus on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. GABA - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

K00546: A Potent Dual CDK1/CDK2 Inhibitor for Cancer Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides a comprehensive technical overview of K00546, a potent dual inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2). It details its mechanism of action, potential applications in oncology, and standard methodologies for its preclinical evaluation.

Executive Summary

The cell cycle is a fundamental process that governs cellular proliferation, and its dysregulation is a hallmark of cancer.[1][2][3] Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, making them attractive targets for cancer therapy.[2][4][5] this compound has emerged as a highly potent small molecule inhibitor of CDK1 and CDK2, the master regulators of the G2/M and G1/S phase transitions, respectively.[1][6][7] This guide consolidates the available preclinical data on this compound, outlines its core mechanism of action, and provides detailed protocols for its investigation as a potential anti-cancer agent.

Mechanism of Action and Target Profile

This compound is a multi-kinase inhibitor with exceptionally high potency against CDK1 and CDK2. By competing with ATP for the kinase binding site, this compound effectively blocks the phosphorylation of key substrates, leading to cell cycle arrest and inhibition of tumor cell proliferation.[8][9]

Primary Targets:

-

CDK1/Cyclin B: As the master regulator of mitosis, CDK1 activation is essential for the G2 to M phase transition. Inhibition of CDK1 by this compound leads to G2/M arrest.[1][6][8]

-

CDK2/Cyclin E & CDK2/Cyclin A: These complexes are crucial for initiating DNA synthesis and progressing through the S phase.[2][6] Inhibition of CDK2 by this compound prevents the G1 to S phase transition, causing cell cycle arrest in the G1 phase.[1][2][6]

The primary mechanism of CDK1/2-mediated cell cycle control involves the phosphorylation of the Retinoblastoma protein (pRb). Phosphorylation of pRb by CDK complexes releases the E2F transcription factor, allowing for the expression of genes required for DNA replication and cell cycle progression.[3][9][10] By inhibiting CDK1 and CDK2, this compound prevents pRb phosphorylation, maintaining its growth-suppressive state.

Kinase Inhibitory Profile

This compound exhibits a distinct inhibitory profile against a panel of kinases. The half-maximal inhibitory concentrations (IC₅₀) highlight its nanomolar potency against its primary targets.

| Target Kinase Complex | IC₅₀ (nM) | Citation(s) |

| CDK2/Cyclin A | 0.5 | [7] |

| CDK1/Cyclin B | 0.6 | [7] |

| CLK1 | 8.9 | [7] |

| CLK3 | 29.2 | [7] |

| VEGF-R2 | 32 | [7] |

| GSK-3 | 140 | [7] |

Signaling Pathway Inhibition

This compound intervenes at critical checkpoints of the cell cycle signaling pathway. By inhibiting CDK1 and CDK2, it blocks the phosphorylation cascade that drives cell division.

Preclinical Anti-Cancer Activity

The potent inhibition of CDK1 and CDK2 translates to significant anti-proliferative effects in various human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (nM) | Citation(s) |

| HCT-116 | Colon Carcinoma | 20 | [6] |

| HeLa | Cervical Cancer | 35 | [6] |

| A375 | Malignant Melanoma | 92 | [6] |

Experimental Protocols

The following sections describe standard methodologies for evaluating the in-vitro efficacy of this compound. These protocols are representative of techniques used to characterize CDK inhibitors.

In-Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the IC₅₀ of this compound against a specific kinase, such as CDK2/Cyclin A.

Principle: A luminescent kinase assay (e.g., ADP-Glo™) measures the amount of ADP produced in a kinase reaction.[4] The signal is inversely proportional to kinase activity.

Materials:

-

Recombinant CDK2/Cyclin A2 enzyme

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)[4]

-

Substrate (e.g., a generic kinase substrate peptide)

-

ATP

-

This compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. Ensure the final DMSO concentration is <0.5%.

-

Reaction Setup: In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).

-

Enzyme Addition: Add 2 µL of CDK2/Cyclin A2 enzyme solution to each well.

-

Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.

Cell Viability (MTT) Assay

This protocol measures the anti-proliferative effect of this compound on cancer cells.

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of viable cells.[11] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for quantification.[11]

Materials:

-

Cancer cell line of interest (e.g., HCT-116)

-

Complete growth medium

-

This compound (stock in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.[11]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes.[11]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value by plotting percent viability against log[this compound].

Standard Experimental Workflow

The evaluation of a novel kinase inhibitor like this compound follows a standardized preclinical workflow, from initial target validation to cellular effect characterization.

Conclusion and Future Directions

This compound is a potent, dual-specific inhibitor of CDK1 and CDK2 with demonstrated anti-proliferative activity against cancer cell lines in the nanomolar range. Its clear mechanism of action, centered on the induction of cell cycle arrest, makes it a valuable tool for cancer research. Further investigation is warranted to explore its efficacy and safety in in-vivo models, to assess its selectivity across a broader kinase panel, and to determine its potential for combination therapies with other anti-cancer agents. The detailed protocols and data presented herein provide a solid foundation for researchers to undertake such translational studies.

References

- 1. scienmag.com [scienmag.com]

- 2. mdpi.com [mdpi.com]

- 3. The role of CDK6 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. youtube.com [youtube.com]

- 10. CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Immunological Research Applications of K00546

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunological research applications of K00546, a potent small molecule inhibitor. By elucidating its mechanism of action and effects on immune signaling pathways, this document aims to equip researchers with the necessary information to explore its therapeutic potential in immunology and drug development.

Core Compound Profile: this compound

This compound is a potent inhibitor of several cyclin-dependent kinases (CDKs) and CDC2-like kinases (CLKs).[1][2][3][4] Its high affinity and specificity make it a valuable tool for investigating the roles of these kinases in various biological processes, particularly within the immune system.

Table 1: Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Target Kinase | IC50 (µM) |

| CDK1/cyclin B | 0.6[2] | PKA | 5.2[2][5] |

| CDK2/cyclin A | 0.5[2][5] | Casein Kinase-1 | 2.8[2][5] |

| CLK1 | 8.9[2][3] | MAP Kinase (ERK-2) | 1.0[2][5] |

| CLK3 | 29.2[2][3] | Calmodulin Kinase | 8.9[2][5] |

| VEGF-R2 | 0.032[2][5] | GSK-3 | 0.14[2][5] |

| PDGF-Rβ | 1.6[2][5] |

Immunomodulatory Mechanisms of CDK Inhibition by this compound

The inhibition of CDKs by molecules like this compound has profound implications for the immune system. CDKs are crucial regulators of the cell cycle, and their inhibition can influence the proliferation, differentiation, and function of various immune cells.[6][7]

Regulation of Cytokine Production

CDK inhibitors have been demonstrated to modulate the production of inflammatory cytokines. For instance, the inhibition of CDK9 can downregulate the expression and release of key cytokines such as TNF, IL-6, and IL-1β from macrophages.[8][9] This suggests a potential therapeutic application for this compound in inflammatory conditions characterized by a "cytokine storm".[10][11]

Experimental Protocol: In Vitro Cytokine Release Assay

This protocol outlines a method to assess the effect of this compound on cytokine production by human monocyte-derived macrophages (MDMs).

-

Isolation and Culture of MDMs:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and 50 ng/mL M-CSF for 7 days to differentiate them into MDMs.

-

-

Treatment with this compound and Stimulation:

-

Pre-treat the MDMs with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1 hour.

-

Stimulate the cells with 100 ng/mL lipopolysaccharide (LPS) to induce an inflammatory response.

-

-

Quantification of Cytokines:

-

Collect the cell culture supernatants at different time points (e.g., 6 and 24 hours).

-

Measure the concentrations of TNF, IL-6, and IL-1β in the supernatants using commercially available ELISA kits.

-

-

Data Analysis:

-

Compare the cytokine levels in this compound-treated groups with the vehicle control group to determine the inhibitory effect of the compound.

-

Control of T-Cell Proliferation and Differentiation

CDK2, a primary target of this compound, plays a critical role in T-cell activation and differentiation.[12] Inhibition of CDK2 can lead to decreased production of IL-2 and IFN-γ, cytokines essential for T-cell proliferation and the Th1 immune response.[12] Furthermore, CDK2 inhibition has been shown to enhance the suppressive activity of regulatory T cells (Tregs), suggesting a role in promoting immune tolerance.[12]

Experimental Protocol: T-Cell Proliferation Assay

This protocol describes how to measure the effect of this compound on T-cell proliferation using a dye dilution assay.

-

T-Cell Isolation:

-

Isolate CD4+ T cells from human PBMCs using magnetic-activated cell sorting (MACS).

-

-

Cell Staining and Stimulation:

-

Label the isolated T cells with a proliferation tracking dye, such as CellTrace™ Violet, according to the manufacturer's instructions.

-

Activate the stained T cells with anti-CD3/CD28 antibodies in the presence of different concentrations of this compound or a vehicle control.

-

-

Flow Cytometry Analysis:

-

Culture the cells for 3-5 days.

-

Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of the dye fluorescence intensity in daughter cells.

-

-

Data Analysis:

-

Quantify the percentage of divided cells and the proliferation index in each treatment group.

-

Signaling Pathways and Visualization

The immunomodulatory effects of this compound are mediated through its influence on key signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.

CDK2 Inhibition and T-Cell Regulation

Inhibition of CDK2 by this compound can impact T-cell function and promote immune tolerance.

Caption: this compound inhibits CDK2, leading to reduced T-cell activation and enhanced Treg function.

CDK Inhibition and Macrophage Cytokine Production

This compound can potentially modulate inflammatory responses by inhibiting CDK-mediated cytokine production in macrophages.

References

- 1. K 00546 - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound|K 00546 [dcchemicals.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound K656602 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]

- 6. Deciphering the Immunomodulatory Role of Cyclin-Dependent Kinase 4/6 Inhibitors in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Inhibition of Cyclin-Dependent Kinase 9 Downregulates Cytokine Production Without Detrimentally Affecting Human Monocyte-Derived Macrophage Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Cyclin-Dependent Kinase 9 Downregulates Cytokine Production Without Detrimentally Affecting Human Monocyte-Derived Macrophage Viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of cytokine signaling by ruxolitinib and implications for COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Cyclin-dependent kinase 2 controls peripheral immune tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Kinase Inhibitor K00546

For Researchers, Scientists, and Drug Development Professionals

Abstract

K00546 is a potent, small-molecule inhibitor targeting multiple protein kinases, with significant activity against Cyclin-Dependent Kinases (CDKs) and CDC-like Kinases (CLKs). Its ability to modulate fundamental cellular processes, including cell cycle progression and alternative splicing, has positioned it as a valuable tool in cancer research and drug discovery. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for in vitro kinase inhibition assays and cell cycle analysis are presented, alongside visualizations of the key signaling pathways affected by this compound.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 5-amino-N-(2,6-difluorophenyl)-3-((4-sulfamoylphenyl)amino)-1H-1,2,4-triazole-1-carbothioamide, is a complex heterocyclic molecule. Its structure is characterized by a central 1,2,4-triazole ring, substituted with functional groups that contribute to its kinase binding affinity and specificity.

| Property | Value | Reference |

| CAS Number | 443798-47-8 | [1] |

| Molecular Formula | C₁₅H₁₃F₂N₇O₂S₂ | [1] |

| Molecular Weight | 425.43 g/mol | [1] |

| Exact Mass | 425.0540 g/mol | [1] |

| IUPAC Name | 5-amino-N-(2,6-difluorophenyl)-3-((4-sulfamoylphenyl)amino)-1H-1,2,4-triazole-1-carbothioamide | [1] |

| SMILES | S=C(N1N=C(NC2=CC=C(S(=O)(N)=O)C=C2)N=C1N)NC3=C(F)C=CC=C3F | [1] |

| InChI Key | ARIOBGGRZJITQX-UHFFFAOYSA-N | [1] |

| Appearance | Solid powder | [1] |

| Purity | >98% | [1] |

| Solubility | DMSO: 100 mg/mL (235.05 mM; requires sonication) | [2] |

Biological Activity and Target Profile

This compound is a potent inhibitor of several key protein kinases involved in cell cycle regulation and signal transduction. Its primary targets are CDK1 and CDK2, which are crucial for the G2/M and G1/S transitions of the cell cycle, respectively. Additionally, this compound demonstrates significant inhibitory activity against CLK1 and CLK3, kinases that play a vital role in the regulation of alternative splicing. The compound binds to the ATP-binding site of these kinases.[3] The table below summarizes the in vitro inhibitory activities of this compound against a panel of protein kinases.

| Target Kinase | IC₅₀ (nM) | Reference |

| CDK1/cyclin B | 0.6 | [3][4] |

| CDK2/cyclin A | 0.5 | [3][4] |

| CLK1 | 8.9 | [3][4][5] |

| CLK3 | 29.2 | [3][4][5] |

| VEGF-R2 | 32 | [2] |

| GSK-3 | 140 | [2] |

| PKA | 5,200 | [2] |

| Casein kinase-1 | 2,800 | [2] |

| MAP kinase (ERK-2) | 1,000 | [2] |

| Calmodulin kinase | 8,900 | [2] |

| PDGF-Rβ | 1,600 | [2] |

Signaling Pathways

CDK1/Cyclin B-Mediated G2/M Transition

This compound's potent inhibition of the CDK1/Cyclin B complex directly impacts the G2/M checkpoint of the cell cycle.[6] By blocking CDK1 activity, this compound prevents the phosphorylation of key substrates required for entry into mitosis, leading to cell cycle arrest at the G2 phase.

Caption: CDK1/Cyclin B pathway and its inhibition by this compound.

CLK1-Mediated Regulation of Alternative Splicing

This compound inhibits CLK1, a key regulator of alternative pre-mRNA splicing.[7] CLK1 phosphorylates serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[8] Inhibition of CLK1 by this compound disrupts the normal phosphorylation of SR proteins, leading to alterations in splicing patterns.[9]

Caption: CLK1-mediated alternative splicing and its inhibition by this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This section provides a generalized protocol for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase. The specific reagents and conditions should be optimized for each kinase.

Objective: To quantify the potency of this compound in inhibiting the activity of a specific protein kinase.

Materials:

-

Recombinant active protein kinase

-

Specific peptide substrate for the kinase

-

This compound (stock solution in DMSO)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo™, phosphospecific antibody)

-

384-well white microplates

-

Microplate reader (luminescence or fluorescence)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. A typical starting concentration range would be from 1 µM down to 0.01 nM. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Kinase Reaction:

-

Add 5 µL of the diluted this compound or control to the wells of the microplate.

-

Add 10 µL of the kinase solution to each well.

-

Incubate at room temperature for 10 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of a solution containing the peptide substrate and ATP. The final ATP concentration should be close to the Kₘ for the specific kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detection:

-

Stop the kinase reaction by adding 25 µL of the detection reagent (e.g., ADP-Glo™ Reagent).

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of a second detection reagent if required by the kit (e.g., Kinase Detection Reagent in the ADP-Glo™ assay) and incubate for another 30 minutes.

-

Measure the luminescence or fluorescence signal using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the controls.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes a general workflow for analyzing the effect of this compound on the cell cycle distribution of a cancer cell line.

Caption: Experimental workflow for cell cycle analysis.

Procedure:

-

Cell Culture and Treatment:

-

Seed a suitable cancer cell line (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a DMSO vehicle control.

-

Incubate the cells for 24 to 48 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining and Flow Cytometry:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.[10]

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

This compound is a potent multi-kinase inhibitor with significant potential as a research tool and a starting point for the development of novel therapeutics. Its well-defined inhibitory profile against key cell cycle and splicing kinases provides a clear mechanism of action. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the biological effects and therapeutic potential of this compound and related compounds. Further studies are warranted to explore its efficacy and safety in preclinical models of cancer and other diseases characterized by aberrant cell proliferation and splicing.

References

- 1. researchportal.lih.lu [researchportal.lih.lu]

- 2. Flow Cytometric Evaluation of Cell Cycle Regulators (Cyclins and Cyclin-Dependent Kinase Inhibitors) Expressed on Bone Marrow Cells in Patients with Chronic Myeloid Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

K00546: A Potent Inhibitor of Cyclin-Dependent Kinases 1 and 2

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of K00546 against Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), crucial regulators of the cell cycle. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on the biochemical properties and mechanism of action of this compound.

Quantitative Analysis of this compound Inhibition

This compound has demonstrated potent inhibitory activity against both CDK1 and CDK2 in biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. These values highlight the compound's high affinity for its target kinases.

| Target Kinase | Cyclin Partner | IC50 (nM) |

| CDK1 | Cyclin B | 0.6[1] |

| CDK2 | Cyclin A | 0.5[1] |

Experimental Methodology for IC50 Determination

The IC50 values of this compound were determined using in vitro biochemical assays. While the specific protocol for this compound is not publicly detailed, a representative methodology based on common kinase assay principles is outlined below. These assays typically measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.

Representative Kinase Assay Protocol (Luminescence-Based)

This protocol is a composite based on standard methodologies for determining CDK inhibitor IC50 values.

1. Reagents and Materials:

-

Recombinant human CDK1/Cyclin B and CDK2/Cyclin A enzymes

-

Kinase substrate (e.g., Histone H1 or a specific peptide substrate)

-

Adenosine triphosphate (ATP)

-

This compound (or other test inhibitor)

-

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[2]

-

Luminescent kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)[2]

-

Multi-well plates (e.g., 384-well)

-

Plate reader capable of measuring luminescence

2. Assay Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, which is then serially diluted to cover a broad range of concentrations (e.g., from 1 µM down to picomolar concentrations).

-

Reaction Setup:

-

In a multi-well plate, add a small volume (e.g., 1 µL) of the diluted this compound or DMSO (as a vehicle control) to the appropriate wells.

-

Add the kinase (CDK1/Cyclin B or CDK2/Cyclin A) diluted in kinase buffer to each well.

-

Add the kinase substrate and ATP mixture to each well to initiate the kinase reaction. The final ATP concentration should be close to its Km value for the specific kinase to ensure competitive inhibition is accurately measured.

-

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced, which is directly proportional to the kinase activity. For the ADP-Glo™ assay, this involves two steps:

-

Add ADP-Glo™ Reagent to deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The data is then normalized to the control wells (containing only DMSO) to determine the percentage of inhibition for each concentration of this compound.

-

The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Signaling Pathways of CDK1 and CDK2

CDK1 and CDK2 are serine/threonine kinases that play pivotal roles in regulating the cell cycle. Their activity is dependent on their association with regulatory subunits called cyclins.

CDK1/Cyclin B is a key regulator of the G2/M transition, driving the cell into mitosis. Once activated, it phosphorylates a multitude of substrates involved in nuclear envelope breakdown, chromosome condensation, and the formation of the mitotic spindle.

CDK2 , in complex with Cyclin E , is essential for the transition from the G1 to the S phase, where it promotes the initiation of DNA replication. Subsequently, CDK2/Cyclin A activity is required for the progression through the S phase.

The inhibition of CDK1 and CDK2 by this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and potentially apoptosis in cancer cells where these kinases are often dysregulated.

Caption: this compound inhibits CDK1 and CDK2, blocking cell cycle progression.

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of a kinase inhibitor like this compound.

Caption: A streamlined workflow for determining the IC50 of this compound.

References

Preliminary Studies on K00546 in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary preclinical data available for K00546, a potent small molecule inhibitor targeting key regulators of the cell cycle. This compound has demonstrated significant inhibitory activity against Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), suggesting its potential as a therapeutic agent in oncology. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Data Presentation

The following tables summarize the in vitro inhibitory activities of this compound against various protein kinases and its anti-proliferative effects on a panel of human cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) |

| CDK1/cyclin B | 0.6[1][2][3] |

| CDK2/cyclin A | 0.5[1][2][3] |

| CDC2-like kinase 1 (CLK1) | 8.9[2][3] |

| CDC2-like kinase 3 (CLK3) | 29.2[2][3] |

| VEGFR2 | 32[1] |

| GSK-3β | 140[1] |

Table 2: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) |

| A375 | Melanoma | 20 |

| HCT116 | Colon Carcinoma | 92 |

| Additional undisclosed cancer cell lines | Various | 20 - 92[1] |

Key Experimental Protocols

The following methodologies are based on the seminal study by Lin et al. (2005), which first described the synthesis and biological evaluation of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of protein kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human CDK1/cyclin B and CDK2/cyclin A complexes were used. Histone H1 was utilized as a substrate.

-

Reaction Mixture: The assay was performed in a final volume of 25 µL containing the respective kinase, histone H1, and [γ-³²P]ATP in a kinase buffer.

-

Compound Incubation: this compound was serially diluted in DMSO and added to the reaction mixture. The final DMSO concentration was kept constant in all wells.

-

Reaction Initiation and Termination: The kinase reaction was initiated by the addition of [γ-³²P]ATP and incubated at 30°C for a specified time. The reaction was terminated by the addition of phosphoric acid.

-

Quantification: The phosphorylated histone H1 was captured on a filter membrane. The amount of incorporated ³²P was quantified using a scintillation counter.

-

Data Analysis: IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Cell Proliferation Assay

Objective: To evaluate the anti-proliferative effect of this compound on various human cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., A375 melanoma, HCT116 colon carcinoma) were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound was serially diluted and added to the cells. The cells were then incubated for a period of 72 hours.

-

Viability Assessment: Cell viability was assessed using a standard colorimetric assay, such as the Sulforhodamine B (SRB) assay. This involves fixing the cells, staining with SRB, and then solubilizing the bound dye.

-

Data Measurement and Analysis: The absorbance was read on a microplate reader. The IC₅₀ values, representing the concentration of this compound that inhibited cell growth by 50%, were determined from dose-response curves.

Mandatory Visualizations

Signaling Pathway of this compound Action

The primary mechanism of action of this compound is the inhibition of CDK1 and CDK2, which are critical for cell cycle progression. The following diagram illustrates the key role of these kinases in the G1/S and G2/M transitions and how their inhibition by this compound leads to cell cycle arrest.

Caption: this compound inhibits CDK1 and CDK2, blocking cell cycle progression.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the initial preclinical assessment of a kinase inhibitor like this compound.

Caption: Preclinical evaluation workflow for this compound.

Logical Relationship of this compound's Multi-Kinase Inhibition

This diagram illustrates the primary and secondary kinase targets of this compound, highlighting its potent activity against CDKs and measurable inhibition of other kinases.

Caption: Kinase inhibition profile of this compound.

References

In-Depth Technical Guide: The Discovery and Development of K00546, a Potent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

K00546 is a potent, small-molecule kinase inhibitor targeting multiple members of the Cyclin-Dependent Kinase (CDK) and CDC2-like Kinase (CLK) families. This document provides a comprehensive technical overview of this compound, including its discovery, mechanism of action, and key biological data. Detailed experimental protocols for relevant assays and visualizations of the associated signaling pathways are presented to support further research and development efforts in oncology and other therapeutic areas.

Introduction

The protein kinase family represents one of the most critical and extensively studied targets in modern drug discovery, particularly in the field of oncology. Kinases play a pivotal role in regulating a vast array of cellular processes, including cell cycle progression, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making the development of specific and potent kinase inhibitors a cornerstone of targeted cancer therapy.

This compound, with the chemical name 5-amino-N-(2,6-difluorophenyl)-3-((4-sulfamoylphenyl)amino)-1H-1,2,4-triazole-1-carbothioamide, has emerged as a powerful inhibitor of several key kinases involved in cell cycle control and mRNA splicing. Its ability to potently inhibit CDK1, CDK2, CLK1, and CLK3 underscores its potential as a multi-targeted agent for therapeutic intervention. This guide will delve into the technical details of this compound, providing a foundational resource for researchers in the field.

Discovery and Development

While the complete discovery and development history of this compound is not extensively detailed in publicly available literature, its chemical structure, a 1H-1,2,4-triazole-1-carbothioamide derivative, belongs to a class of compounds that have been actively investigated as kinase inhibitors. The development of such compounds typically involves a multi-step process:

-

Target Identification and Validation: The initial step involves identifying and validating the therapeutic relevance of the target kinases (CDKs and CLKs).

-

High-Throughput Screening (HTS): Large chemical libraries are screened to identify initial "hit" compounds that exhibit inhibitory activity against the target kinases.

-

Lead Optimization: The initial hits undergo medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. This involves the synthesis and evaluation of numerous analogues to establish a structure-activity relationship (SAR).

-

Preclinical Development: The optimized lead compound, in this case, this compound, is then subjected to a battery of in vitro and in vivo studies to assess its efficacy, safety, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile before consideration for clinical trials.

Mechanism of Action

This compound exerts its biological effects by competitively binding to the ATP-binding pocket of its target kinases. This inhibition of ATP binding prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways controlled by these kinases.

Co-crystallization studies have provided valuable insights into the binding mode of this compound. It has been shown to interact with the hinge region of the kinase domain, a critical area for ATP binding. For instance, this compound forms three hydrogen bonds with the kinase hinge residues E109 and C111 in the SLK ATP-binding site[1]. The sulfamoyl moiety of this compound also interacts with the main chain of L40[1]. This specific binding mode is responsible for its potent inhibitory activity.

Quantitative Data

The inhibitory activity of this compound against a panel of kinases has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of its potency and selectivity.

| Target Kinase | IC50 (nM) |

| CDK1/cyclin B | 0.6[1] |

| CDK2/cyclin A | 0.5[1] |

| CLK1 | 8.9[1] |

| CLK3 | 29.2[1] |

| PKA | 5200[1] |

| Casein Kinase-1 | 2800[1] |

| MAP Kinase (ERK-2) | 1000[1] |

| Calmodulin Kinase | 8900[1] |

| VEGF-R2 | 32[1] |

| GSK-3 | 140[1] |

| PDGF-Rβ | 1600[1] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. Below are representative protocols for key assays used in the characterization of kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the IC50 value of an inhibitor against a specific kinase.

Materials:

-

Recombinant human kinase (e.g., CDK2/cyclin A)

-

Kinase-specific substrate (e.g., Histone H1)

-

ATP (Adenosine triphosphate)

-

This compound (or other test inhibitor)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

[γ-³²P]ATP

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a microcentrifuge tube, combine the kinase, substrate, and kinase assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line (e.g., HeLa, HCT116)

-

Complete cell culture medium

-

This compound

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well microplate

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Caption: Inhibition of the cell cycle by this compound through targeting CDK1.

Caption: this compound inhibits mRNA splicing by targeting CLK1 and CLK3.

Conclusion

This compound is a potent multi-targeted kinase inhibitor with significant activity against key regulators of the cell cycle and mRNA splicing. The data and protocols presented in this guide provide a solid foundation for further investigation into its therapeutic potential. The detailed understanding of its mechanism of action and its inhibitory profile will aid researchers in designing future studies to explore its efficacy in various cancer models and potentially other diseases characterized by aberrant kinase signaling. The continued development and characterization of selective and potent kinase inhibitors like this compound are crucial for advancing the field of targeted therapy.

References

Methodological & Application

Application Notes and Protocols for K00546 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

K00546 is a potent, small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs) and CDC2-like kinases (CLKs). Its high affinity for CDK1, CDK2, CLK1, and CLK3 makes it a valuable tool for investigating the roles of these kinases in cell cycle regulation, transcription, and other cellular processes.[1][2] Dysregulation of these kinases is a hallmark of many cancers, positioning this compound as a compound of interest for oncology research and drug development. These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to assess its effects on cell viability, apoptosis, and cell cycle progression, using the triple-negative breast cancer cell line MDA-MB-468 as an exemplary model.

Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the kinase domain of its target proteins. It has been shown to bind to the ATP-binding site of SLK, forming hydrogen bonds with key residues in the kinase hinge region.[1][2] By inhibiting CDK1 and CDK2, this compound disrupts the normal progression of the cell cycle, particularly at the G2/M transition. Inhibition of CLK1 and CLK3 can interfere with pre-mRNA splicing, leading to downstream effects on gene expression and protein function. The combined inhibition of these kinases can lead to cell cycle arrest, induction of apoptosis, and a reduction in cancer cell proliferation.

Data Presentation

Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Reference |

| CDK1/cyclin B | 0.6 | [1][2] |

| CDK2/cyclin A | 0.5 | [1][2] |

| CLK1 | 8.9 | [1][2] |

| CLK3 | 29.2 | [1][2] |

Cellular Activity of this compound in MDA-MB-468 Cells (Example Data)

| Assay | Parameter | Value | Incubation Time |

| Cell Viability | IC50 | ~10-30 µM | 72 hours |

| Apoptosis | % Apoptotic Cells | Concentration-dependent increase | 24-48 hours |

| Cell Cycle | % Cells in G2/M | Concentration-dependent increase | 24 hours |

Note: The cellular activity data is representative and may vary between experiments and cell lines. Optimization is recommended.

Experimental Protocols

General Guidelines for Handling this compound

-

Storage: Store this compound as a powder at -20°C for long-term storage.

-

Stock Solution: Prepare a stock solution (e.g., 10 mM) in DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

-

Working Dilutions: Prepare fresh working dilutions in complete cell culture medium prior to each experiment. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Protocol 1: Cell Viability Assay (MTT/XTT or equivalent)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on MDA-MB-468 cells.

Materials:

-

MDA-MB-468 cells

-

Complete growth medium (e.g., Leibovitz's L-15 Medium with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT or XTT reagent

-

Solubilization buffer (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count MDA-MB-468 cells.

-

Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

-